molecular formula C9H15ClO3 B082615 Ethyl 6-(Chloroformyl)hexanoate CAS No. 14794-32-2

Ethyl 6-(Chloroformyl)hexanoate

Cat. No.: B082615
CAS No.: 14794-32-2
M. Wt: 206.66 g/mol
InChI Key: NYZNYLOIPHDFKS-UHFFFAOYSA-N
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Description

Clonazoline is a small molecule with the chemical formula C₁₄H₁₃ClN₂ . It is known for its role as a coronary vasodilator and an imidazoline sympathomimetic, acting as an alpha-adrenoreceptor agonist. Historically, it has been used as a nasal decongestant and vasoconstrictor .

Scientific Research Applications

Clonazoline has been extensively studied for its applications in various fields:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying imidazoline derivatives.

    Biology: Investigated for its effects on alpha-adrenoreceptors and its potential role in modulating physiological responses.

    Medicine: Explored for its therapeutic potential in treating conditions like allergic rhinitis, sinusitis, and other respiratory disorders.

    Industry: Utilized in the formulation of nasal decongestants and other pharmaceutical products

Safety and Hazards

Ethyl 6-(Chloroformyl)hexanoate is classified as a dangerous substance. It may cause severe skin burns and eye damage. It’s also combustible and may be corrosive to metals . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye/face protection, and storing in a well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clonazoline involves the reaction of 4-chloronaphthalene-1-carbaldehyde with ethylenediamine under specific conditions to form the imidazoline ring. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of Clonazoline often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .

Types of Reactions:

    Oxidation: Clonazoline can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Clonazoline can participate in substitution reactions, especially nucleophilic substitutions, due to the presence of the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

Comparison with Similar Compounds

    Clonidine: Another imidazoline derivative with similar alpha-adrenergic agonist properties.

    Oxymetazoline: A nasal decongestant with a similar mechanism of action.

    Xylometazoline: Used for its vasoconstrictive properties in nasal decongestants.

Uniqueness of Clonazoline: Clonazoline is unique due to its specific chemical structure, which allows it to interact with alpha-adrenoreceptors effectively. Its imidazoline ring and the presence of the chlorine atom contribute to its distinct pharmacological profile .

Properties

IUPAC Name

ethyl 7-chloro-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3/c1-2-13-9(12)7-5-3-4-6-8(10)11/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZNYLOIPHDFKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337527
Record name Ethyl 6-(Chloroformyl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14794-32-2
Record name Ethyl 6-(Chloroformyl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6-(Chloroformyl)hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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